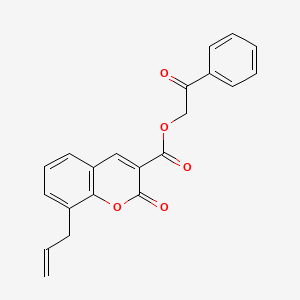
Ácido 8-alil-2-oxo-2H-croman-3-carboxílico éster 2-oxo-2-feniletil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate is a complex organic compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 2-oxo-2H-chromene-3-carboxylic acid, which is known for its diverse biological and pharmaceutical properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Industry: The compound is used in the production of certain perfumes and fabric conditioners.
Mecanismo De Acción
Target of Action
Coumarin derivatives, a group to which this compound belongs, have been extensively studied for their biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Coumarin derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, coagulation, and cancer
Result of Action
Coumarin derivatives have been shown to have various effects at the molecular and cellular level, including anti-inflammatory, anti-coagulant, and anti-cancer effects . The specific effects of this compound would require further investigation.
Métodos De Preparación
The synthesis of phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Análisis De Reacciones Químicas
phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.
Comparación Con Compuestos Similares
Similar compounds include:
2-Oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound shares a similar core structure but differs in the ester group.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound has a hydroxyl group at the 7-position, which imparts different biological properties.
Coumarin-3-carboxamide derivatives: These compounds have been studied for their potential as pancreatic lipase inhibitors.
phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate stands out due to its unique combination of an allyl group and a phenyl ester, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-2-7-15-10-6-11-16-12-17(21(24)26-19(15)16)20(23)25-13-18(22)14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPKDNYYYFMQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
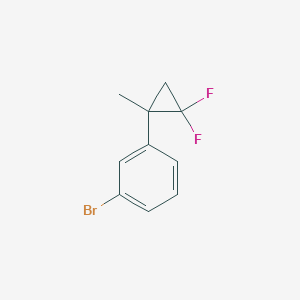
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)
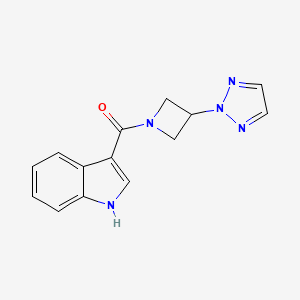
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)
![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)
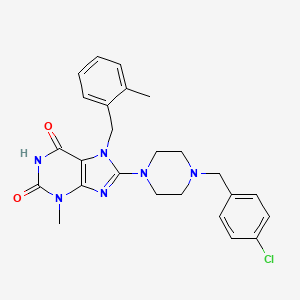
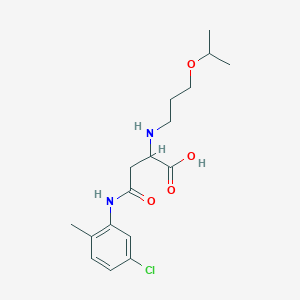
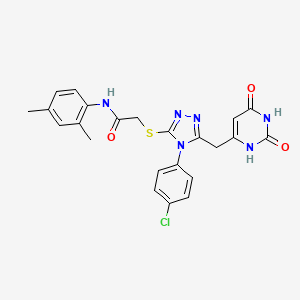

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)
